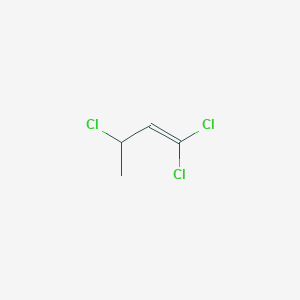
1,1,3-Trichloro-1-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Trichloro-1-butene, also known as this compound, is a useful research compound. Its molecular formula is C4H5Cl3 and its molecular weight is 159.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Organic Synthesis
- Intermediate in Synthesis: 1,1,3-Trichloro-1-butene serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in reactions to form more complex molecules through nucleophilic substitution and elimination reactions.
- Synthesis of Pharmaceuticals: The compound is explored for its potential in synthesizing pharmaceutical agents. Its ability to introduce chlorine atoms into organic molecules can be advantageous for modifying biological activity.
-
Reagent in Chemical Reactions
- Nucleophilic Substitution Reactions: It participates in nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles, leading to the formation of new compounds.
- Polymer Chemistry: Research has shown that this compound can be used as a monomer or co-monomer in the production of chlorinated polymers. These polymers exhibit unique properties such as enhanced chemical resistance and thermal stability.
-
Material Science
- Coatings and Adhesives: The compound is investigated for its use in formulating coatings and adhesives that require specific chemical properties such as water resistance and durability.
- Flame Retardants: Due to its chlorine content, there is ongoing research into its potential application as a flame retardant in various materials.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| "Synthesis of Chlorinated Compounds Using this compound" | Organic Synthesis | Demonstrated successful conversion to various chlorinated products with high yields. |
| "Reactivity of this compound with Nucleophiles" | Chemical Reactions | Identified reaction pathways and mechanisms involving nucleophilic attack on the trichloro compound. |
| "Development of Chlorinated Polymers from this compound" | Polymer Chemistry | Produced polymers with enhanced thermal stability and resistance to solvents. |
Environmental Considerations
While this compound has valuable applications, it is essential to consider its environmental impact. Chlorinated compounds can pose risks due to their persistence and potential toxicity. Regulatory frameworks may influence the future use of this compound in industrial applications.
Eigenschaften
CAS-Nummer |
13279-86-2 |
|---|---|
Molekularformel |
C4H5Cl3 |
Molekulargewicht |
159.44 g/mol |
IUPAC-Name |
1,1,3-trichlorobut-1-ene |
InChI |
InChI=1S/C4H5Cl3/c1-3(5)2-4(6)7/h2-3H,1H3 |
InChI-Schlüssel |
DXLYBTCQQZDCQD-UHFFFAOYSA-N |
SMILES |
CC(C=C(Cl)Cl)Cl |
Kanonische SMILES |
CC(C=C(Cl)Cl)Cl |
Synonyme |
1,1,3-Trichloro-1-butene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















